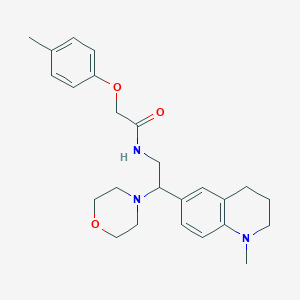

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide

Description

N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide is a synthetic acetamide derivative characterized by a 1-methyl-1,2,3,4-tetrahydroquinoline core linked to a morpholinoethyl group and a p-tolyloxyacetamide side chain. The compound’s structural complexity arises from the integration of a tetrahydroquinoline moiety, known for its pharmacological relevance in modulating central nervous system (CNS) targets and anticancer activity, with a morpholine ring that enhances solubility and bioavailability. The p-tolyloxy group may influence receptor binding affinity and metabolic stability.

Propriétés

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O3/c1-19-5-8-22(9-6-19)31-18-25(29)26-17-24(28-12-14-30-15-13-28)21-7-10-23-20(16-21)4-3-11-27(23)2/h5-10,16,24H,3-4,11-15,17-18H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFUFKJUMLPKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide typically involves multiple steps:

Formation of the Quinoline Derivative: The starting material, 1-methyl-1,2,3,4-tetrahydroquinoline, is synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

Attachment of the Morpholine Ring: The quinoline derivative is then reacted with 2-chloroethylmorpholine under basic conditions to form the morpholinoethyl group.

Introduction of the p-Tolyloxy Group: The final step involves the reaction of the intermediate with p-tolyloxyacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The morpholinoethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide has potential as a ligand for studying receptor interactions. Its structural features may enable it to bind to specific biological targets, facilitating research in receptor-ligand dynamics.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific diseases, such as neurological disorders or cancers.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety may facilitate binding to DNA or proteins, while the morpholinoethyl group could enhance solubility and bioavailability. The p-tolyloxy group may contribute to the compound’s overall stability and reactivity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active analogs, enabling comparative analysis of substituent effects and biological activity. Below is a detailed comparison:

N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)Acetamide

- Structural Similarities: Both compounds feature a morpholinoethyl group and an acetamide backbone.

- Key Differences : The naphthalen-2-yloxy substituent replaces the p-tolyloxy group.

- Biological Activity :

2-(2-Methoxyphenoxy)-N-(2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Morpholinoethyl)Acetamide

- Structural Similarities: Shares the tetrahydroquinoline-morpholinoethyl core.

- Key Differences: Substitution of p-tolyloxy with 2-methoxyphenoxy.

- Biological Activity: Limited data are available, but methoxy groups are associated with altered metabolic stability and cytochrome P450 interactions.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide

- Structural Similarities : Acetamide backbone with aryloxy substituents.

- Key Differences: Benzothiazole replaces tetrahydroquinoline; trifluoromethyl group enhances electron-withdrawing properties.

2-Chloro-N-[(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Methyl]Acetamide

- Structural Similarities: Tetrahydroquinoline core with acetamide linkage.

- Key Differences: Chloroacetamide and methyl substitution instead of morpholinoethyl and p-tolyloxy groups.

- Biological Activity: Used as a synthetic intermediate, highlighting the tetrahydroquinoline scaffold’s versatility in drug design .

Comparative Data Table

Key Research Findings and Implications

Substituent-Driven Activity: The morpholinoethyl group enhances solubility and bioavailability, as seen in analogs like N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide . Aryloxy groups (e.g., p-tolyloxy vs. naphthyloxy) modulate receptor binding and cytotoxicity.

Gaps in Knowledge: Direct pharmacological data for the target compound are lacking. Further studies on its cytotoxicity, metabolic stability, and target selectivity are warranted.

Activité Biologique

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide, with CAS number 946311-74-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H26N2O

- Molecular Weight : 322.4 g/mol

- Structure : The compound features a tetrahydroquinoline moiety linked to a morpholinoethyl group and a p-tolyloxy acetamide structure.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide exhibit significant anticancer properties. For instance, related tetrahydroquinoline derivatives have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (R)-5a | A2780 | 5.4 | Induces mitochondrial membrane depolarization and ROS production |

| QCBT7 | HCT-116 | 0.6 | Targets proteasome regulatory subunit |

These findings suggest that the structural components of tetrahydroquinolines may play a crucial role in their biological activity, particularly in inducing apoptosis in cancer cells .

The biological activity of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide may involve several mechanisms:

- Pro-Oxidant Effects : Similar compounds have demonstrated the ability to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis.

- Proteasome Inhibition : Some derivatives have been identified as proteasome inhibitors, which can disrupt cellular homeostasis and promote apoptosis in cancerous cells .

- Cell Cycle Modulation : Research indicates that these compounds can affect various phases of the cell cycle, potentially leading to enhanced efficacy against tumor growth .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of tetrahydroquinoline derivatives on human tumor cell lines (HT-29, A2780). The results indicated that certain enantiomers exhibited significantly different IC50 values, highlighting the importance of stereochemistry in biological activity:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| (R)-5a | A2780 | 5.4 | Effective against ovarian carcinoma |

| (S)-5a | A2780 | >20 | Inactive |

This suggests that the (R) enantiomer is more potent than its (S) counterpart .

Study 2: Mechanistic Insights

In another investigation focusing on mitochondrial function and ROS production, it was found that certain tetrahydroquinoline derivatives could induce significant mitochondrial membrane depolarization. This effect was correlated with increased reactive oxygen species (ROS) levels within the cells:

| Parameter | Control | Treated |

|---|---|---|

| Mitochondrial Membrane Potential (ΔΨm) | -150 mV | -80 mV |

| ROS Levels (Relative Fluorescence Units) | 100 | 250 |

These changes are indicative of early apoptotic events triggered by the compounds .

Q & A

Q. What are the critical steps for synthesizing N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis involves multi-step organic reactions, including coupling of the tetrahydroquinoline core with morpholinoethyl and p-tolyloxyacetamide moieties. Key parameters include:

- Temperature control : Maintain 0–5°C during acyl chloride formation to prevent side reactions .

- Solvent selection : Dichloromethane (DCM) or toluene is preferred for nucleophilic substitutions due to low polarity and high solubility of intermediates .

- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethyl acetate) ensure high purity (>95%) .

- Yield optimization : Sequential addition of reagents (e.g., acetyl chloride in two batches) minimizes byproducts .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., δ 1.21 ppm for isopropyl CH₃, δ 168.6 ppm for carbonyl groups) .

- Mass Spectrometry (ESI/APCI+) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 347) and adducts (e.g., [M+Na]⁺) .

- TLC monitoring : Use hexane:ethyl acetate (9:1) to track reaction progress .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of synthetic routes for this compound?

- Methodological Answer : Reaction path searches using density functional theory (DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example:

- Energy barriers : Calculate activation energies for morpholine ring formation to optimize reaction temperatures .

- Solvent effects : Simulate solvation models (e.g., COSMO-RS) to select solvents that stabilize intermediates .

- Machine learning : Train models on existing reaction datasets (e.g., aryl-acetamide couplings) to predict optimal reagent ratios .

Q. What strategies resolve contradictions in biological activity data between structural analogs (e.g., varying substituents on the quinoline core)?

- Methodological Answer :

- Comparative SAR studies : Test analogs (e.g., chloro vs. methoxy substituents) in standardized assays (e.g., enzyme inhibition) to isolate substituent effects .

- Crystallography : Resolve 3D structures of target protein-ligand complexes to identify binding interactions disrupted by substituent changes .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to distinguish noise from biologically significant trends .

Q. How can kinetic and thermodynamic studies improve the scalability of this compound’s synthesis?

- Methodological Answer :

- Rate-determining step identification : Use stopped-flow NMR to monitor reaction kinetics and identify bottlenecks (e.g., slow acyl transfer) .

- Thermodynamic profiling : Measure ΔG and ΔH via calorimetry to optimize exothermic steps (e.g., morpholine ring closure) for safer scale-up .

- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during high-risk steps .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in NMR or MS data during structural validation?

- Methodological Answer :

- Cross-validation : Compare experimental spectra with simulated data (e.g., ACD/Labs or MNova software) to resolve ambiguous peaks .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to confirm assignments in crowded spectral regions .

- Repeat experiments : Ensure consistency across multiple batches to rule out impurities .

Q. What experimental designs are optimal for evaluating this compound’s biological activity while minimizing bias?

- Methodological Answer :

- Blinded assays : Use randomized plate layouts in high-throughput screening (HTS) to reduce observer bias .

- Positive/negative controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .

- Dose-response curves : Generate IC₅₀ values using 8–12 concentration points to ensure statistical robustness .

Specialized Applications

Q. How does the morpholinoethyl group influence the compound’s pharmacokinetic properties compared to other amine substituents?

- Methodological Answer :

- LogP measurements : Determine partition coefficients (e.g., shake-flask method) to assess hydrophilicity vs. morpholine-free analogs .

- Metabolic stability : Incubate with liver microsomes to compare half-lives and identify metabolic soft spots .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to quantify free drug fractions .

Q. What in silico tools predict the compound’s reactivity in novel chemical transformations (e.g., photoredox catalysis)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.